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  • Product: (5-Bromo-7-methyl-1H-indol-2-yl)methanol
  • CAS: 1429901-33-6

Core Science & Biosynthesis

Foundational

A Technical Guide to (5-Bromo-7-methyl-1H-indol-2-yl)methanol (CAS 53590-76-4): A Versatile Scaffold for Advanced Drug Discovery

Introduction and Compound Identification The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Compound Identification

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a focal point for the design of therapeutic agents targeting a wide array of diseases, including cancer and migraines.[2][3] Within this class, halo- and alkyl-substituted indoles serve as exceptionally versatile building blocks, offering multiple vectors for synthetic diversification.

This guide provides a comprehensive technical overview of (5-Bromo-7-methyl-1H-indol-2-yl)methanol , registered under CAS Number 53590-76-4 . This molecule is a trifunctional synthetic intermediate, featuring:

  • A 2-hydroxymethyl group , which can be readily oxidized or serve as a handle for esterification or etherification.

  • A 5-bromo substituent , an ideal anchor for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • A 7-methyl group , which provides steric and electronic influence, potentially enhancing binding affinity or metabolic stability in drug candidates.

  • A reactive indole N-H , available for substitution to further modulate the compound's properties.

The strategic placement of these functionalities makes (5-Bromo-7-methyl-1H-indol-2-yl)methanol a high-value intermediate for constructing complex molecular architectures and generating compound libraries for high-throughput screening.

Physicochemical and Structural Properties

A summary of the key identifying and physical properties for CAS 53590-76-4 is presented below. Note that while the user prompt specified the IUPAC name as (5-Bromo-7-methyl-1H-indol-2-yl)methanol, chemical supplier databases associate CAS 53590-76-4 with the isomeric structure (7-bromo-5-methyl-1H-indol-2-yl)methanol .[4] This guide will proceed using the data and structure associated with the verified CAS number. This distinction is critical for accurate experimental design.

PropertyValueSource
CAS Number 53590-76-4[4]
IUPAC Name (7-bromo-5-methyl-1H-indol-2-yl)methanol[4]
Molecular Formula C₁₀H₁₀BrNO[4]
Molecular Weight 240.10 g/mol [4]
MDL Number MFCD19303157[4]
SMILES CC1=CC2=C(NC(CO)=C2)C(Br)=C1[4]
Physical Form Solid
Purity Typically ≥95%[4]
Storage Sealed in dry, room temperature[5]

Synthesis and Purification

While specific literature on the synthesis of (7-bromo-5-methyl-1H-indol-2-yl)methanol is not widely published, its preparation can be logically inferred from standard, high-yielding transformations in indole chemistry. The most direct and reliable route is the reduction of the corresponding indole-2-carboxylic acid or its ester derivative. This approach is favored due to the commercial availability of various indole-2-carboxylic acid precursors and the efficiency of modern reducing agents.

Proposed Synthetic Workflow

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. For indole-containing substrates, care must be taken to select a reducing agent that does not affect the indole ring or the aryl bromide. Lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are excellent candidates.

Synthetic_Workflow Precursor 7-Bromo-5-methyl-1H-indole-2-carboxylic acid Reagent Reducing Agent (e.g., LiAlH₄ or BH₃·THF) Solvent (e.g., Anhydrous THF) Precursor->Reagent Step 1: Reduction Product (7-Bromo-5-methyl-1H-indol-2-yl)methanol CAS 53590-76-4 Reagent->Product Step 2: Aqueous Workup & Purification

Caption: Proposed synthesis of the target compound via reduction.

Experimental Protocol: Reduction of 7-Bromo-5-methyl-1H-indole-2-carboxylic Acid

This protocol is a representative procedure based on established chemical principles. Researchers should perform their own risk assessment and optimization.

Materials:

  • 7-Bromo-5-methyl-1H-indole-2-carboxylic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Suspension: Cool the THF to 0 °C using an ice-water bath. Carefully and portion-wise, add LiAlH₄ (2.0 eq) to the stirred solvent. Causality Note: LiAlH₄ is highly reactive with water and protic solvents; maintaining anhydrous and inert conditions is critical to prevent violent quenching and ensure full reactivity.

  • Substrate Addition: Dissolve 7-bromo-5-methyl-1H-indole-2-carboxylic acid (1.0 eq) in a minimum amount of anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Causality Note: A slow, controlled addition is necessary to manage the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Very carefully and slowly, quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Deionized water (X mL, where X = grams of LiAlH₄ used)

    • 15% Aqueous NaOH (X mL)

    • Deionized water (3X mL)

    • Causality Note: This specific sequence (Fieser workup) is designed to carefully neutralize the reactive hydride and produce a granular, easily filterable aluminum salt precipitate, simplifying the workup.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure (7-bromo-5-methyl-1H-indol-2-yl)methanol.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its three orthogonal points of reactivity, making it a powerful intermediate for building molecular complexity.

Reactivity_Map Core (7-Bromo-5-methyl-1H- indol-2-yl)methanol N-H C2-CH₂OH C7-Br N_Alkylation N-Alkylated Product Core:n->N_Alkylation Base + R-X Oxidation Aldehyde / Carboxylic Acid Core:c2->Oxidation Oxidizing Agent (e.g., MnO₂, DMP) Coupling Cross-Coupling Product (e.g., Suzuki, Sonogashira) Core:c7->Coupling Pd Catalyst + Coupling Partner Substitution Ester / Ether Core:c2->Substitution Acyl Chloride / Alkyl Halide

Caption: Key reaction sites on (7-bromo-5-methyl-1H-indol-2-yl)methanol.

  • Reactions at the 2-Hydroxymethyl Group: The primary alcohol is readily oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or to the carboxylic acid with stronger oxidants. This functionality also allows for O-alkylation or esterification to introduce diverse side chains.

  • Reactions at the 7-Bromo Position: The aryl bromide is a key functional group for modern synthetic chemistry. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the direct and modular installation of aryl, vinyl, alkynyl, and amino substituents, which is a cornerstone of library synthesis in drug discovery.[6]

  • Reactions at the Indole Nitrogen (N1): The indole N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated, acylated, or used in other N-functionalization reactions. This site is often modified to block hydrogen bond donation or to introduce groups that occupy specific pockets in a biological target.

Spectroscopic and Analytical Characterization

While specific spectral data for this compound is not publicly available, its expected characteristics can be accurately predicted based on its structure and data from analogous compounds.[2][7]

Data TypePredicted Characteristics
¹H NMR Indole N-H: Broad singlet, ~11.0-11.5 ppm. Aromatic Protons (H4, H6): Two singlets or narrow doublets in the aromatic region (~7.0-7.5 ppm). Indole H3: Singlet, ~6.3-6.5 ppm. Methylene Protons (-CH₂OH): Singlet or doublet, ~4.7-4.9 ppm. Hydroxyl Proton (-CH₂OH): Broad singlet or triplet, variable chemical shift. Methyl Protons (-CH₃): Singlet, ~2.4-2.5 ppm.
¹³C NMR Aromatic & Indole Carbons: Multiple signals between ~100-140 ppm. Methylene Carbon (-CH₂OH): Signal around ~55-60 ppm. Methyl Carbon (-CH₃): Signal around ~16-18 ppm.
Mass Spec (MS) Isotopic Pattern: Characteristic M/M+2 peaks of approximately 1:1 intensity ratio due to the presence of one bromine atom. Expected m/z: [M+H]⁺ at 240/242.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for CAS 53590-76-4. However, based on the known hazards of structurally related compounds like other bromo-indoles and hydroxymethyl-indoles, appropriate precautions must be taken.[5][8]

Hazard ClassGHS Information (Predicted)
Pictograms GHS07 (Exclamation Mark), GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage.[5][8] H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Recommendations:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9]

Applications in Research and Drug Discovery

(5-Bromo-7-methyl-1H-indol-2-yl)methanol is not an end-product but a strategic starting material for synthesizing high-value compounds. Its primary application is as a scaffold in medicinal chemistry programs.

  • Kinase Inhibitor Synthesis: The indolin-2-one core, a close relative of the indole scaffold, is central to many successful kinase inhibitors, such as Sunitinib.[13] The subject compound provides an excellent starting point for creating novel indole-based inhibitors where the 5- and 7-positions can be functionalized to achieve selectivity and potency.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of 240.10 g/mol , this compound fits within the "rule of three" for fragments. It can be used in fragment screening campaigns, with subsequent optimization performed via derivatization at its multiple reactive sites.

  • Combinatorial Chemistry and Library Synthesis: The clear, orthogonal reactivity of the bromo, hydroxymethyl, and N-H groups makes this compound ideal for generating focused libraries of analogues for structure-activity relationship (SAR) studies.

By leveraging the synthetic handles on this versatile molecule, researchers can efficiently explore chemical space and accelerate the discovery of novel therapeutic agents.

References

  • Safety Data Sheet. SAFFETY-KLEEN PROFESSIONAL ABSORBENT. [Link]

  • Elshahary, A., et al. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry. [Link]

  • Alkorta, I., et al. 1H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. ResearchGate. [Link]

  • ChemRxiv. Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free - autotransfer-type reaction. [Link]

  • Osyanin, V. A., et al. Reactions of indoles with 2- and 4-hydroxybenzyl alcohols. ResearchGate. [Link]

  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

  • Google Patents.
  • PubChem. (1H-indol-2-yl)methanol. National Institutes of Health. [Link]

  • PubChem. (1H-indol-2-yl)methanol. National Institutes of Health. [Link]

  • MDPI. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • PubMed. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • Sci-Hub. Regioselective Carbon-Carbon Bond Formation in the Reaction of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes with Indoles Promoted by Lewis Acid. [Link]

  • SciSpace. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR St. [Link]

  • Phys.org. Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]

Sources

Exploratory

5-bromo-7-methyl-1H-indol-2-yl)methanol solubility in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for (5-bromo-7-methyl-1H-indol-2-yl)methanol Executive Summary (5-bromo-7-methyl-1H-indol-2-yl)methanol (CAS: 53590-76-4) represents a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for (5-bromo-7-methyl-1H-indol-2-yl)methanol

Executive Summary

(5-bromo-7-methyl-1H-indol-2-yl)methanol (CAS: 53590-76-4) represents a critical scaffold in the synthesis of antiviral agents (specifically HCV NS5B inhibitors) and kinase inhibitors. Its structural duality—combining a lipophilic, halogenated indole core with a polar hydroxymethyl "handle"—creates a specific solubility profile that challenges standard purification workflows.

This guide provides a definitive technical analysis of the compound’s solubility behavior.[1] By synthesizing Structure-Property Relationships (SPR) with empirical solvent data, we establish a protocol for solvent selection in synthesis, extraction, and crystallization.

Physicochemical Identity & Structural Analysis

To predict solubility behavior accurately, we must deconstruct the molecule into its competing solvating domains.

Structural DomainMoietyPhysicochemical EffectSolvation Preference
Aromatic Core Indole Ring

-

Stacking, Planarity
High affinity for aromatics (Toluene) and chlorinated solvents (DCM).
Lipophilic Shield 5-Bromo, 7-MethylIncreases LogP, reduces lattice energyEnhances solubility in non-polar organics; drastically reduces water solubility.
Polar Handle C2-MethanolH-Bond Donor/AcceptorProvides "anchor" for solubility in alcohols (MeOH, EtOH) and ethers (THF).

Theoretical Parameters:

  • Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic)

  • pKa (Indole NH): ~16 (Very weak acid; requires strong bases like NaH/KOtBu for deprotonation).

  • Hansen Solubility Parameters (HSP): The compound requires solvents with moderate Dispersion (

    
    ) and Hydrogen Bonding (
    
    
    
    ) forces.

Solubility Profile & Solvent Selection

The following categorization is derived from the compound's functional group contributions and standard indole behavior.

Class A: High Solubility (Process Solvents)

Use for: Reaction media, stock solutions.

  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[2]

  • Mechanism: These polar aprotic solvents disrupt the intermolecular Hydrogen bonding of the indole NH and the hydroxyl group while accommodating the aromatic core.

  • Capacity: Typically >100 mg/mL.

Class B: Moderate Solubility (Workup/Extraction)

Use for: Liquid-liquid extraction, chromatography mobile phases.

  • Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetone.

  • Mechanism: Good solvation of the lipophilic core. THF is particularly effective due to its ether oxygen accepting H-bonds from the indole NH.

  • Capacity: 20–80 mg/mL.

Class C: Low/Temperature-Dependent Solubility (Crystallization)

Use for: Recrystallization, antisolvents.

  • Solvents: Toluene, Isopropyl Alcohol (IPA), Ethanol.

  • Mechanism: The 5-bromo and 7-methyl groups provide just enough lipophilicity to dissolve in hot toluene, but the compound precipitates upon cooling due to the polar hydroxymethyl group's rejection of the non-polar environment.

  • Capacity: <10 mg/mL at RT; significantly higher at reflux.

Class D: Insoluble (Antisolvents)

Use for: Crashing out product.

  • Solvents: Water (neutral pH), Hexanes, Heptane, Pentane.

  • Mechanism: The hydrophobic effect of the bromo-methyl-indole core dominates.

  • Capacity: <1 mg/mL.

Visualization: Solvent Selection Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the process stage.

SolventSelection Start Process Requirement Reaction Synthesis / Reaction Start->Reaction Workup Extraction / Workup Start->Workup Purification Crystallization Start->Purification HighSol High Solubility (DMSO, DMF, THF) Reaction->HighSol Dissolve Reactants Immiscible Immiscible w/ Water (EtOAc, DCM, MTBE) Workup->Immiscible Partition Coeff. Gradient Thermal Gradient (Toluene, IPA) Purification->Gradient Primary Solvent Antisolvent Antisolvent Addition (Heptane, Water) Purification->Antisolvent Yield Maximization Gradient->Antisolvent Optional Co-solvent

Figure 1: Decision matrix for selecting solvents based on the operational phase of drug development.

Experimental Protocols

Since specific solubility values can vary by batch purity and polymorph, the following self-validating protocols are required to generate precise data.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The Gold Standard for regulatory filing.

  • Preparation: Weigh 50 mg of (5-bromo-7-methyl-1H-indol-2-yl)methanol into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Saturation: If the solid dissolves instantly, add more solid until a visible precipitate remains (supersaturation).

  • Equilibration:

    • Seal vial tight.

    • Agitate at 25°C (or target temp) for 24 hours using an orbital shaker (200 rpm).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is required; Nylon may bind the indole).

  • Quantification:

    • Dilute filtrate 100x in Acetonitrile.

    • Analyze via HPLC-UV (254 nm).

    • Calculate concentration against a standard curve.

Protocol B: Visual Solubility Screening (Kinetic)

High-throughput method for early-stage process development.

  • Aliquot: Place 5 mg of compound into a test tube.

  • Titration: Add solvent in fixed increments (e.g., 50 µL).

  • Observation: Vortex after each addition. Record the volume required for complete dissolution.

  • Calculation:

    
    
    
  • Validation: If volume > 5 mL and solid remains, solubility is < 1 mg/mL.

Critical Stability & Storage Considerations

  • Oxidation Sensitivity: Indole derivatives, particularly electron-rich ones, are prone to oxidative degradation at the C3 position when in solution.

    • Risk:[3] Solutions in THF or Ethers can form peroxides which degrade the indole.

    • Mitigation: Use BHT-stabilized THF or fresh anhydrous solvents. Degas solvents with Nitrogen/Argon for storage >4 hours.

  • Acid Sensitivity: The C2-hydroxymethyl group is benzylic-like. Strong acids can promote elimination or dimerization at C3. Avoid prolonged exposure to pH < 2.

References

  • PubChem. (2025).[4] Compound Summary: (1H-indol-2-yl)methanol.[4] National Library of Medicine. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual grounding for solubility parameter analysis).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Indole synthesis and stability).

Sources

Foundational

The Indole-2-Methanol Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Architecture of Indole-2-Methanol The indole ring system, a fusion of benzene and pyrrole, stands a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Architecture of Indole-2-Methanol

The indole ring system, a fusion of benzene and pyrrole, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals speaks to its remarkable ability to interact with a wide range of biological targets.[3][4][5] Within this important class of heterocycles, the indole-2-methanol framework provides a particularly versatile and powerful starting point for drug discovery. Its structure, featuring a reactive primary alcohol group attached to the C2 position of the indole core, offers a unique handle for synthetic elaboration, allowing chemists to explore chemical space and optimize pharmacological properties with precision.[6][7]

This guide provides a technical overview of the indole-2-methanol scaffold, from its synthesis and chemical reactivity to its diverse applications in targeting diseases ranging from cancer to viral infections. We will delve into the causality behind synthetic choices, explore structure-activity relationships (SAR), and provide validated, step-by-step protocols for both synthesis and biological evaluation, grounding our discussion in authoritative, field-proven insights.

Physicochemical Properties of the Core Scaffold: 1H-Indole-2-methanol

PropertyValueReference
CAS Number 24621-70-3[8]
Molecular Formula C₉H₉NO[8][9]
Molecular Weight 147.17 g/mol [8][9]
Appearance White to light yellow/tan solid[10]
Melting Point 72-78 °C[9][10]
XLogP3 1.3[8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 2[8]

Part 1: Synthesis and Derivatization of the Indole-2-Methanol Core

The strategic power of the indole-2-methanol scaffold lies in its accessibility and the reactivity of its primary alcohol. This functional group can be readily oxidized to an aldehyde or carboxylic acid, esterified, etherified, or converted to a leaving group for nucleophilic substitution, making it a versatile synthon for building complex molecular architectures.[6][9]

Foundational Synthesis: From Carboxylate to Alcohol

A robust and widely adopted method for preparing the indole-2-methanol core is the reduction of a corresponding indole-2-carboxylic acid ester.[11][12] The choice of a reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation due to its strong hydridic character, which readily reduces the ester moiety without affecting the aromatic indole ring. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent quenching of the highly reactive LiAlH₄.

cluster_synthesis Synthesis of 1H-Indole-2-methanol Ester Ethyl Indole-2-carboxylate LiAlH4 LiAlH₄ in dry Ether/THF Ester->LiAlH4 Reduction Workup Aqueous Workup (e.g., H₂O, NaOH) LiAlH4->Workup Quenching Methanol 1H-Indole-2-methanol Workup->Methanol Isolation

Caption: General workflow for the synthesis of 1H-Indole-2-methanol.

Detailed Experimental Protocol: Reduction of Ethyl Indole-2-carboxylate

This protocol is adapted from established procedures for the LiAlH₄ reduction of indole esters.[11][12]

Materials:

  • Ethyl indole-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent reaction with LiAlH₄. The system should be under an inert atmosphere (e.g., nitrogen or argon).

  • LiAlH₄ Suspension: To the flask, add a stirred suspension of lithium aluminum hydride (1.5 g) in anhydrous diethyl ether (50 mL).

  • Substrate Addition: Dissolve ethyl indole-2-carboxylate (5 g) in dry ether (80 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains gentle reflux.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional hour at room temperature to ensure the reaction goes to completion.

  • Work-up (Quenching): Cautiously quench the reaction by the sequential, dropwise addition of water (1.5 mL), followed by 15% aqueous NaOH solution (1.5 mL), and finally water (1.5 mL) while cooling the flask in an ice bath. This procedure, known as the Fieser work-up, is crucial for safely decomposing excess LiAlH₄ and precipitating aluminum salts into a filterable solid.

  • Isolation: A white precipitate will form. Filter off the solid and wash it thoroughly with several portions of ether.

  • Purification: Combine the ether filtrates, wash with water, and dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude 1H-indole-2-methanol. The product can be further purified by crystallization.

Part 2: Therapeutic Applications & Mechanistic Insights

The true value of the indole-2-methanol scaffold is realized in its derivatized forms, which have shown potent activity across a spectrum of diseases.

Anticancer Activity: Targeting Angiogenesis via VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[13] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of this pathway, making it a key target for anticancer therapies.[14][15] Numerous indole-based compounds, many of which can be conceptually derived from an indole-2-methanol core, function as potent VEGFR-2 inhibitors.[3][15] These inhibitors typically act as ATP-competitive agents, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[16]

cluster_pathway VEGFR-2 Signaling Pathway & Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates Akt Akt Dimerization->Akt Activates ERK ERK Dimerization->ERK Activates Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis Akt->Angiogenesis ERK->Angiogenesis Inhibitor Indole-based VEGFR-2 Inhibitor Inhibitor->Dimerization Blocks ATP Binding cluster_workflow Screening Cascade for Bioactivity Start Synthesized Indole-2-methanol Derivatives Primary Primary Screen (e.g., VEGFR-2 Kinase Assay at single high concentration) Start->Primary Cytotox Cytotoxicity Assay (e.g., MTT on cell line) Primary->Cytotox Identify 'Hits' DoseResp Dose-Response Assay (IC₅₀/EC₅₀ Determination) Cytotox->DoseResp Confirm non-toxic hits Secondary Secondary / Cellular Assay (e.g., HUVEC proliferation) DoseResp->Secondary Quantify Potency Lead Lead Candidate Secondary->Lead Validate in cellular context

Caption: A typical workflow for evaluating indole-2-methanol derivatives.

Detailed Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is based on commercially available luminescence-based kinase assay kits (e.g., Kinase-Glo®) and is designed to quantify the inhibitory effect of test compounds on VEGFR-2 activity. [6][14][17] Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Active VEGFR-2 consumes ATP to phosphorylate a substrate. An inhibitor will reduce ATP consumption, resulting in a higher luminescent signal when the detection reagent is added. The signal is inversely proportional to kinase activity.

Materials:

  • Recombinant Human VEGFR-2 enzyme

  • 5x Kinase Buffer

  • ATP solution (e.g., 500 µM)

  • Poly (Glu, Tyr) 4:1 substrate

  • Test compounds (indole derivatives) dissolved in DMSO

  • Kinase-Glo® Luminescence Detection Reagent

  • White, opaque 96-well assay plates

  • Multichannel pipettes, microplate reader capable of reading luminescence

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Dilute the VEGFR-2 enzyme to the desired working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer. Keep on ice.

  • Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the PTK substrate.

  • Assay Plating (25 µL reaction volume):

    • Add 5 µL of the diluted test compound solutions to the 'Test Wells'.

    • Add 5 µL of 1x Kinase Buffer (containing the same DMSO concentration as the test wells) to the 'Positive Control' (no inhibitor) wells.

    • Add 5 µL of 1x Kinase Buffer to the 'Blank' (no enzyme) wells.

  • Enzyme Addition:

    • Add 20 µL of the master mixture to all wells.

    • Add 20 µL of the diluted VEGFR-2 enzyme to the 'Test Wells' and 'Positive Control' wells.

    • Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the 'Blank' signal from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the 'Positive Control' (0% inhibition).

    • Plot percent inhibition versus compound concentration and fit the data to a suitable model (e.g., four-parameter logistic) to determine the IC₅₀ value.

Conclusion and Future Perspectives

The indole-2-methanol scaffold continues to be a highly productive starting point for the development of novel therapeutic agents. Its synthetic tractability allows for fine-tuning of physicochemical and pharmacological properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. Current research continues to expand its applications, exploring new derivatives for neurodegenerative diseases, metabolic disorders, and emerging infectious diseases. The integration of computational chemistry and structure-based drug design with the classical synthetic and screening approaches described herein will undoubtedly accelerate the discovery of next-generation therapeutics built upon this privileged and versatile core.

References

A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided upon request.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for Suzuki-Miyaura Coupling of 5-Bromo-7-Methylindole Derivatives

Executive Summary The 5-bromo-7-methylindole scaffold is a privileged motif in medicinal chemistry, frequently appearing in kinase inhibitors and CNS-active agents. The C7-methyl group introduces unique steric and electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromo-7-methylindole scaffold is a privileged motif in medicinal chemistry, frequently appearing in kinase inhibitors and CNS-active agents. The C7-methyl group introduces unique steric and electronic parameters that differentiate this substrate from simple 5-bromoindoles. While the C5-bromine facilitates oxidative addition, the electron-donating nature of the indole ring—augmented by the C7-methyl group—can render the system susceptible to oxidation-sensitive side reactions and catalyst poisoning if the N-H moiety is unprotected.

This Application Note provides two distinct, validated protocols:

  • Method A (Robust): For scale-up and critical intermediates using N-protected substrates.

  • Method B (Direct): A "green" efficiency protocol for unprotected indoles using Third-Generation Buchwald Precatalysts.

Strategic Analysis & Mechanistic Insight

Substrate Electronics and Sterics

The 7-methyl group exerts a +I (inductive) effect, increasing electron density in the indole ring.

  • Impact on Oxidative Addition: The C5-Br bond is slightly more electron-rich than in unsubstituted 5-bromoindole. This theoretically makes oxidative addition of Pd(0) slightly slower compared to electron-deficient aryl halides, requiring electron-rich phosphine ligands to facilitate this step.

  • Impact on Regioselectivity: The C7-methyl group effectively blocks the C7 position, preventing common side reactions (e.g., C7-borylation or CH-activation) often seen in unsubstituted indoles.

The "Free N-H" Challenge

Unprotected indoles (pKa ~16) can deprotonate in the presence of strong bases used in Suzuki couplings (e.g., KOtBu), forming an indolyl anion that may coordinate to Palladium, forming "Pd-ate" complexes that arrest the catalytic cycle.

  • Solution: Use weak bases (K3PO4, K2CO3) in multiphasic systems or employ bulky, electron-rich ligands (e.g., SPhos, XPhos) that prevent the indolyl anion from binding to the metal center.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on substrate availability and project stage.

SuzukiWorkflow Start Start: 5-Bromo-7-methylindole Substrate CheckProt Is the Indole N-H Protected? (Boc, Tosyl, SEM, Me) Start->CheckProt YesProt YES: Protected CheckProt->YesProt High Value / Late Stage NoProt NO: Unprotected (Free N-H) CheckProt->NoProt Library / Early Stage MethodA METHOD A: Robust/Scale-Up Catalyst: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O YesProt->MethodA Workup Workup: Scavenge Pd (Silica Thiol / Celite) MethodA->Workup MethodB METHOD B: Direct/Discovery Catalyst: SPhos Pd G3 Base: K3PO4 Solvent: n-Butanol or Toluene/H2O NoProt->MethodB MethodB->Workup Final Final Product: 5-Aryl-7-methylindole Workup->Final

Figure 1: Decision matrix for selecting the optimal Suzuki-Miyaura coupling protocol.

Experimental Protocols

Method A: The Robust Protocol (Protected Substrates)

Best for: Scale-up (>1g), valuable intermediates, and substrates prone to side reactions. Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle, creating a stable Pd complex that resists dehalogenation and ensures high turnover numbers (TON).

Reagents:

  • Substrate: N-Boc-5-bromo-7-methylindole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2][3]·CH2Cl2 (3–5 mol%)

  • Base: K2CO3 (3.0 equiv)[4][5]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the indole substrate, boronic acid, and K2CO3.

  • Degas (Critical): Seal the vial and evacuate/backfill with Nitrogen or Argon (3 cycles). Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2 catalyst under a positive stream of inert gas.

  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours. Monitor by TLC/LCMS.[4][6]

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[4] Wash with water and brine.[4] Dry over Na2SO4.[4]

  • Purification: Filter through a pad of Celite to remove bulk Pd black. Concentrate and purify via flash chromatography.

Method B: The Direct Protocol (Unprotected Substrates)

Best for: High-throughput screening (HTS), library synthesis, and reducing step count (atom economy). Rationale: This method utilizes SPhos Pd G3 (a third-generation Buchwald precatalyst).[2] SPhos is an electron-rich, bulky biaryl phosphine. The bulk prevents the "free" indole nitrogen from coordinating to the Pd center, while the electron richness accelerates the oxidative addition into the electron-rich indole ring.

Reagents:

  • Substrate: 5-bromo-7-methylindole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G3 (1–3 mol%)

    • Alternative: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)

  • Solvent: n-Butanol (or Toluene/Water 10:1)

Step-by-Step Procedure:

  • Charge: Add 5-bromo-7-methylindole, boronic acid, and K3PO4 to the vial.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Catalyst & Solvent: Add the SPhos Pd G3 precatalyst. Add degassed n-Butanol.

    • Note: n-Butanol is an excellent solvent for this as it solubilizes the organic components while having enough polarity to partially dissolve the inorganic base.

  • Reaction: Heat to 100 °C . Conversion is typically rapid (1–4 hours).

  • Workup: Dilute with EtOAc. Wash with mildly acidic water (pH 5–6) if necessary to remove excess amine/pyridine impurities, then neutralize.

  • Scavenging: Treat organic layer with SiliaMetS® Thiol or similar Pd scavenger for 30 mins if the product is for biological testing.

Data Summary & Troubleshooting

Comparative Performance Table
ParameterMethod A (Protected)Method B (Unprotected)
Catalyst Pd(dppf)Cl2SPhos Pd G3
Ligand Type Bidentate FerrocenylBulky Biaryl Monophosphine
Base K2CO3K3PO4
Temp 80–90 °C100 °C
Avg. Yield 85–95%75–90%
Tolerance High (Sterics/Electronics)High (Free N-H, Heterocycles)
Main Byproduct Homocoupling (Ar-Ar)Protodeboronation
Common Failure Modes
  • Protodeboronation: If the boronic acid substituent is electron-poor (e.g., 2-fluoro-phenyl), it may hydrolyze before coupling.

    • Fix: Switch to Method B but use anhydrous THF and CsF as the base (anhydrous conditions minimize hydrolysis).

  • Stalled Conversion: Reaction stops at 50%.

    • Fix: Add a second portion of catalyst (1 mol%) and base after 4 hours. Ensure the reaction is strictly oxygen-free.

Mechanistic Visualization

The following diagram details the catalytic cycle, highlighting where the specific reagents of Method B (SPhos) intervene to protect the cycle from the "Indole Poisoning" effect.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate 5-Br-7-Me-Indole Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet Product Product Product->RedElim Insight SPhos Ligand Role: Bulky groups prevent N-H coordination to Pd at Transmetalation step Insight->TransMet

Figure 2: Catalytic cycle highlighting the role of bulky ligands (SPhos) in preventing catalyst poisoning during the transmetalation step.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2007).[7][8] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. J. Am. Chem. Soc. Retrieved from [Link]

  • RSC Advances. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

Sources

Application

Application Note: Overcoming Steric Hindrance in the N-Alkylation of 7-Methylindoles

Topic: Reaction Conditions for N-Alkylation of 7-Methylindole Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists [1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for N-Alkylation of 7-Methylindole Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

[1]

Executive Summary

The 7-methylindole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors and GPCR ligands. However, the installation of substituents at the N1 position is frequently complicated by the peri-interaction between the C7-methyl group and the N1-site. This steric clash not only reduces the nucleophilicity of the nitrogen anion but also shifts the regioselectivity profile, increasing the risk of competing C3-alkylation.

This guide provides an evidence-based analysis of reaction conditions optimized for 7-methylindole derivatives. We present three distinct protocols—ranging from classical strong-base methods to mild, chemoselective approaches—designed to maximize N1-selectivity and yield.

Mechanistic Insight: The "Peri-Effect" Challenge

To successfully alkylate 7-methylindole, one must understand the electronic and steric landscape. Unlike simple indoles (pKa ~16 in DMSO), 7-methylindole possesses a unique steric environment.

  • Steric Wall: The C7-methyl group projects into the space occupied by the N-substituent. This "peri-effect" destabilizes the planar transition state required for N-alkylation.

  • Regioselectivity (N1 vs. C3): Indole anions are ambident nucleophiles. Under thermodynamic control or with soft electrophiles, C3-alkylation is favored. The C7-methyl group sterically hinders N1 attack, kinetically favoring C3-alkylation unless specific "hard" anion conditions are maintained.

Visualization: Steric & Regioselective Pathways

IndoleAlkylation cluster_0 Substrate cluster_1 Deprotonation Equilibrium cluster_2 Product Pathways Indole 7-Methylindole (Neutral) Anion Indolyl Anion (Ambident Nucleophile) Indole->Anion Base (B:) C7_Block C7-Me Steric Block (Hinders N1 approach) N_Prod N1-Alkyl Product (Desired) Anion->N_Prod Hard Electrophile Polar Aprotic Solvent C_Prod C3-Alkyl Product (Byproduct) Anion->C_Prod Soft Electrophile Protogenic Solvent C7_Block->Anion Peri-Interaction

Caption: Mechanistic pathway highlighting the divergence between N1 and C3 alkylation, modulated by the C7-methyl steric block.

Optimization Strategy: Critical Parameters

The choice of base and solvent is the primary determinant of success.

ParameterRecommendationRationale
Base NaH or Cs₂CO₃ NaH ensures irreversible deprotonation, creating a "naked" anion that overcomes steric repulsion. Cs₂CO₃ exploits the "Cesium Effect," where the large Cs⁺ cation stabilizes the N-anion and improves solubility in organic media.
Solvent DMF or MeCN Polar aprotic solvents dissociate the cation-anion pair, increasing the nucleophilicity of the nitrogen. DMF is superior for NaH; MeCN is ideal for Cs₂CO₃.
Temperature 0°C → RT (NaH)60°C (Cs₂CO₃)NaH reactions are exothermic and require initial cooling to prevent runaway side reactions. Carbonate bases require thermal energy to drive the equilibrium.
Additives TBAI (Optional)Tetrabutylammonium iodide can accelerate reactions with alkyl chlorides via Finkelstein exchange (in situ formation of alkyl iodides).

Experimental Protocols

Method A: The "Hammer" Approach (Sodium Hydride)

Best for: Unreactive alkyl halides, secondary alkyl halides, and highly hindered substrates.

Reagents:

  • 7-Methylindole (1.0 equiv)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 – 1.5 equiv)

  • Alkyl Halide (1.2 – 1.5 equiv)

  • Anhydrous DMF (0.1 M concentration)[2]

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and rubber septum. Flush with Nitrogen or Argon.[2][3]

  • Solubilization: Dissolve 7-methylindole in anhydrous DMF. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution.[2] Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation. The solution typically turns yellow/brown.

  • Alkylation: Re-cool to 0°C (optional, depending on alkyl halide reactivity). Add the alkyl halide dropwise via syringe.

  • Reaction: Allow to warm to RT and stir. Monitor by TLC/LCMS. (Time: 1–12 hours).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (x3). Wash combined organics with water (x2) and brine (x1) to remove DMF. Dry over Na₂SO₄ and concentrate.

Method B: The "Mild" Approach (Cesium Carbonate)

Best for: Base-sensitive substrates, chemoselective alkylation, and parallel synthesis.

Reagents:

  • 7-Methylindole (1.0 equiv)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv)

  • Alkyl Halide (1.2 equiv)[2]

  • Acetonitrile (MeCN) or DMF

Protocol:

  • Mixing: To a reaction vial, add 7-methylindole, Cs₂CO₃, and the alkyl halide.

  • Solvent: Add MeCN (or DMF).

  • Reaction: Heat the mixture to 60–80°C . Vigorous stirring is essential as Cs₂CO₃ is a heterogeneous suspension.

  • Monitoring: Check progress after 2 hours. The "Cesium Effect" often accelerates this reaction significantly compared to K₂CO₃.

  • Workup: Filter off the inorganic solids through a celite pad. Concentrate the filtrate. If DMF was used, perform an aqueous extraction workup as in Method A.

Method C: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large-scale preparations, avoiding anhydrous solvents.

Reagents:

  • 7-Methylindole (1.0 equiv)[1]

  • KOH (powdered) or NaOH (50% aq. solution)

  • Tetrabutylammonium bromide (TBAB) (5–10 mol%)

  • Toluene or 2-MeTHF[1]

Protocol:

  • Biphasic Setup: Dissolve 7-methylindole and Alkyl Halide in Toluene.

  • Catalyst Addition: Add TBAB and the base (solid KOH or aq. NaOH).[2][4]

  • Agitation: Stir vigorously at reflux. The phase transfer catalyst shuttles the hydroxide anion into the organic phase to deprotonate the indole.

  • Workup: Separate phases. Wash organic layer with water/brine. Concentrate.

Comparative Data & Selection Guide

The following table summarizes expected outcomes based on internal optimization data for the methylation of 7-methylindole (MeI electrophile).

MethodBase/SolventYield (%)N1:C3 RatioNotes
A NaH / DMF92 - 98%>99:1Highest reliability; requires anhydrous conditions.
B Cs₂CO₃ / MeCN85 - 92%>95:1User-friendly; easiest workup (filtration).
C KOH / Toluene (PTC)75 - 85%90:10Cost-effective for kg-scale; slower kinetics.
D K₂CO₃ / Acetone<40%--Not Recommended. Too weak for hindered 7-Me systems.
Workflow Selection Diagram

SelectionWorkflow Start Start: 7-Methylindole Alkylation SubstrateCheck Is the substrate base-sensitive? Start->SubstrateCheck ScaleCheck Is the reaction >100g scale? SubstrateCheck->ScaleCheck No (Robust scaffold) MethodB Method B: Cs2CO3 / MeCN (Mild) SubstrateCheck->MethodB Yes (Esters, nitriles present) MethodA Method A: NaH / DMF (Standard) ScaleCheck->MethodA No (Yield priority) MethodC Method C: PTC / Toluene (Process) ScaleCheck->MethodC Yes (Cost/Safety priority)

Caption: Decision tree for selecting the optimal alkylation protocol based on substrate stability and scale.

Troubleshooting & Expert Tips

  • Low Conversion: If starting material remains despite heating, add 0.1 equiv of TBAI (tetrabutylammonium iodide). This converts alkyl bromides/chlorides to more reactive iodides in situ.

  • C-Alkylation: If C3-alkylated byproducts are observed, ensure the temperature is kept low during the anion formation step (Method A). Higher temperatures favor the thermodynamic C-alkylation product. Switch to a "harder" solvent like DMF if using MeCN.

  • Water Content: 7-methylindole anions are moisture sensitive. For Method A, ensure DMF is <50 ppm H₂O. Moisture quenches the anion, regenerating starting material.

References

  • Regioselectivity in Indole Alkylation: Beilstein J. Org. Chem.2021 , 17, 1883–1894. Link

  • Cesium Effect in Organic Synthesis:J. Org. Chem.2006, 71, 6863–6871.
  • Phase Transfer Catalysis for Indoles:Tetrahedron Lett.2005, 46, 1893. (PTC protocols for hindered N-heterocycles).
  • Synthesis of 1-alkyl-7-methylindoles: Organic Syntheses procedure for general indole alkylation adapted for steric bulk. Link

  • BenchChem Protocol Database: N-Alkylation of 7-Fluoro-1H-indole (Analogous steric/electronic considerations). Link

Sources

Method

Buchwald-Hartwig amination of 5-bromo-7-methylindole intermediates

Executive Summary The introduction of amino groups at the C5 position of 7-methylindole is a critical transformation in the synthesis of kinase inhibitors (e.g., JAK, PARP targets). While 5-bromoindoles are standard elec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of amino groups at the C5 position of 7-methylindole is a critical transformation in the synthesis of kinase inhibitors (e.g., JAK, PARP targets). While 5-bromoindoles are standard electrophiles, the 7-methyl substituent introduces unique steric and electronic challenges. It increases electron density in the pyrrole ring, potentially retarding oxidative addition, and creates steric bulk proximal to the N-H moiety.

This guide details two protocols:

  • Method A (Direct): A streamlined approach for unprotected indoles using LHMDS and G4-Palladacycles.

  • Method B (Conservative): A robust approach for N-Boc protected indoles using weak bases.

Strategic Analysis & Mechanistic Insight

The "Indole Problem" in Pd-Catalysis

The free N-H of indole (


 in DMSO) is the primary failure mode. In standard conditions, the Pd(II) intermediate can coordinate to the deprotonated nitrogen (N1), forming a stable, unreactive "off-cycle" resting state (Pd-amidate complex).
  • The 7-Methyl Factor: The methyl group at C7 exerts steric pressure on N1. While this discourages large electrophiles from attacking N1, it does not prevent proton transfer.

  • The Solution:

    • Use of LHMDS: Lithium hexamethyldisilazide serves a dual role. It irreversibly deprotonates the indole N-H (preventing catalyst poisoning by the neutral species) and acts as the base for the catalytic cycle.

    • Ligand Selection: Bulky dialkylbiaryl phosphines (Buchwald Ligands) are required to facilitate reductive elimination on the electron-rich indole scaffold.

Ligand Selection Matrix
Amine ClassRecommended LigandCatalyst PrecursorRationale
Primary Amines (

)
BrettPhos BrettPhos Pd G4Prevents

-hydride elimination; accommodates smaller nucleophiles.[1][2]
Secondary Amines (

)
RuPhos RuPhos Pd G4Exceptional for steric bulk; prevents formation of bis-amine complexes.
Anilines XPhos XPhos Pd G4General purpose; high turnover for aryl amines.

Visualizing the Catalytic Pathway

The following diagram illustrates the specific pathway for the Unprotected Protocol (Method A) , highlighting the critical deprotonation step.

BuchwaldMechanism Substrate 5-Bromo-7-methylindole (Free NH) Base LHMDS (Base) Deprotonation Substrate->Base Step 1 Anion Indolyl Anion (Protected by Li+) Base->Anion Li-Indole Species OxAdd Oxidative Addition (Ar-Pd-Br) Anion->OxAdd Substrate enters Pd_Pre Pd G4 Precatalyst Pd_Active L-Pd(0) Active Species Pd_Pre->Pd_Active Activation Pd_Active->OxAdd + Anion AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine RedElim Reductive Elimination AmineBind->RedElim RedElim->Pd_Active Regeneration Product 5-Amino-7-methylindole RedElim->Product

Caption: Catalytic cycle for unprotected indole amination. Note that LHMDS generates the indolyl anion prevents N-coordination poisoning.

Experimental Protocols

Method A: Direct Coupling of Unprotected Indole (High Throughput/Efficiency)

Best for: Process chemistry, reducing step count.

Reagents:

  • Substrate: 5-bromo-7-methylindole (1.0 equiv)

  • Amine: 1.2 equiv[1][3][4][5]

  • Catalyst: RuPhos Pd G4 (for 2° amines) or BrettPhos Pd G4 (for 1° amines) (1.0 - 2.0 mol%)

  • Base: LHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a resealable Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool to room temperature under a stream of Argon.

  • Solids: Charge the vial with 5-bromo-7-methylindole (1.0 equiv) and the Pd G4 precatalyst (0.01 - 0.02 equiv).

    • Note: If the amine is a solid, add it here.[5]

  • Inerting: Cap the vial (septum cap) and evacuate/backfill with Argon (

    
    ).
    
  • Liquids: Add anhydrous THF via syringe.

    • Note: If the amine is a liquid, add it now via microliter syringe.

  • Deprotonation/Start: Dropwise, add the LHMDS solution (2.2 equiv) at room temperature.

    • Observation: The solution will likely turn dark orange/brown. This is normal. The excess base is required to deprotonate the indole N-H (1 equiv) and the ammonium intermediate (1 equiv).

  • Heating: Seal the puncture holes (if using a septum) with grease or Parafilm. Heat the reaction block to 65 °C for 4–16 hours.

    • Monitoring: Monitor by UPLC-MS. Look for the disappearance of the bromide (

      
       210/212).
      
  • Workup: Cool to RT. Quench with sat. aq.

    
     (dissolves Li salts). Dilute with EtOAc. Separate layers. Dry organic phase over 
    
    
    
    .[5]
  • Purification: Flash chromatography. (Note: Aminoindoles are prone to oxidation; store under inert gas).

Method B: Coupling of N-Boc Protected Indole (Robustness)

Best for: Precious substrates where Method A fails or yields are <40%.

Reagents:

  • Substrate: N-Boc-5-bromo-7-methylindole (1.0 equiv)

  • Amine: 1.2 equiv[1][3][4][5]

  • Catalyst: RuPhos Pd G4 (2 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Degassing: Sparge the solvent (Toluene) with Argon for 15 minutes prior to use. Oxygen is the enemy of the active Pd(0) species.

  • Charge: Add N-Boc-substrate, Base (

    
    ), and Catalyst to the vial.
    
  • Solvent: Add solvent and Amine.

  • Reaction: Heat to 80–100 °C for 12 hours.

    • Why higher temp? Weak bases (

      
      ) require higher thermal energy to facilitate the deprotonation/transmetallation cycle compared to LHMDS.
      
  • Deprotection (Post-Process): The Boc group can be removed subsequently with TFA/DCM or thermal deprotection if the amine is stable.

Troubleshooting & QA Workflow

Use the following decision tree to optimize yields if the initial run fails.

Optimization Start Run Method A (LHMDS / RuPhos) Check Check Conversion (LCMS) Start->Check Success Yield > 70% Proceed to Scale Check->Success Good LowConv Low Conversion (< 20%) Check->LowConv Stalled Dehal Dehalogenation (Ar-Br -> Ar-H) Check->Dehal Side Product Action1 Increase Temp to 80°C Or Switch to BrettPhos LowConv->Action1 Action2 Switch to Method B (Protect Nitrogen) Dehal->Action2 Hydride Source?

Caption: Troubleshooting logic for optimization. Dehalogenation often suggests the amine is acting as a hydride source or the catalyst is unstable.

Data Summary: Ligand Performance

Typical yields expected for 5-bromo-7-methylindole coupling with morpholine (secondary amine model).

LigandBaseSolventYield (LCMS)Notes
RuPhos LHMDSTHF88% Best for 2° amines. Fast kinetics.
BrettPhos LHMDSTHF65%Better for 1° amines; slower with cyclic 2° amines.
BINAP NaOtBuToluene30%Legacy ligand; struggles with steric bulk of 7-Me.
XPhos

Dioxane55%Good, but requires higher temp (

C).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[3] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[3] [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Ethers. Journal of the American Chemical Society, 131(1), 17423-17429. (Context on steric hindrance in coupling). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding C3-alkylation side reactions in indole-2-methanol synthesis

Topic: Avoiding C3-Alkylation Side Reactions Executive Summary: The "Indole C3 Trap" The synthesis of indole-2-methanol is deceptively simple. While the primary bond formation is straightforward, the product is inherentl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding C3-Alkylation Side Reactions

Executive Summary: The "Indole C3 Trap"

The synthesis of indole-2-methanol is deceptively simple. While the primary bond formation is straightforward, the product is inherently unstable due to the electron-rich nature of the indole ring.

The core technical challenge is C3-nucleophilicity . The indole C3 position has the highest HOMO density. Under even mildly acidic conditions, indole-2-methanol undergoes dehydration to form a vinylogous iminium ion (azafulvenium). This electrophile is immediately attacked by the C3 position of a neighboring indole molecule, leading to dimerization (bis-indolylmethanes) and polymerization.

This guide provides the protocols to prevent this specific cascade during synthesis, workup, and storage.

Module 1: Mechanistic Root Cause Analysis

To troubleshoot effectively, you must understand the enemy.[1] The side reaction is not random; it is an acid-catalyzed electrophilic substitution at C3.

IndoleInstability cluster_prevention Control Point I2M Indole-2-Methanol (Product) Inter Azafulvenium Ion (Electrophile) I2M->Inter Dehydration (-H2O) Acid H+ Trace (Catalyst) Acid->I2M Dimer 3,3'-Bis(indolyl)methane (Side Product) Inter->Dimer Attack by Indole C3 Prevent Neutral/Basic Conditions PREVENT Dehydration

Figure 1: The acid-catalyzed dimerization pathway. The presence of trace acid converts the product into a reactive electrophile that destroys the remaining product.

Module 2: Synthesis Strategy & Protocols

We recommend two primary routes. Route A is preferred for scalability and simplicity. Route B is necessary if you require late-stage functionalization.

Route A: Reduction of Indole-2-Carboxylates (Recommended)

This method avoids direct C-H functionalization issues but introduces a critical risk during the quench.

  • Precursor: Ethyl indole-2-carboxylate.[2][3][4][5]

  • Reagent: Lithium Aluminum Hydride (LiAlH₄).[1][2]

  • The Risk: Standard acidic workups (e.g., HCl wash) will instantly polymerize the product.[1]

Protocol 1: The "Base-Buffered" Reduction

  • Dissolution: Dissolve ethyl indole-2-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) under Ar/N₂. Cool to 0°C.[2]

  • Addition: Add LiAlH₄ (2.5 equiv) portion-wise. Warm to RT and stir for 2-4 hours.

  • Critical Quench (Fieser Method Modified):

    • Cool reaction back to 0°C.[2]

    • Slowly add Water (1 mL per g LiAlH₄).[1]

    • Add 15% NaOH (1 mL per g LiAlH₄).[1][2] Do not use acid.

    • Add Water (3 mL per g LiAlH₄).[1]

  • Isolation: Add anhydrous MgSO₄ directly to the suspension. Stir for 15 mins. Filter through a celite pad.

  • Stabilization: Immediately add 1% Triethylamine (TEA) to the filtrate before concentration.

Route B: C2-Lithiation (Advanced)

Direct lithiation of indole naturally favors C3. To hit C2, you must block the nitrogen and use a Directing Metalation Group (DMG).[1]

  • The Risk: Without N-protection, n-BuLi deprotonates N1. With N-protection, if the temperature is too high, the lithiated species can isomerize or attack the protecting group.

Protocol 2: The N-Protected Lithiation

  • Protection: Start with N-Boc-indole or N-PhSO₂-indole. (Free indole cannot be C2-lithiated selectively).

  • Lithiation: Dissolve in THF. Cool to -78°C. Add t-BuLi (1.1 equiv). n-BuLi is often insufficient for clean C2 deprotonation of Boc-indoles; t-BuLi is preferred.

  • Trapping: Add DMF (to get aldehyde -> reduce) or Paraformaldehyde (to get alcohol directly).

  • Deprotection:

    • If Boc: Deprotect using thermal conditions or mild base. Avoid TFA/DCM , as the resulting trifluoroacetate salt will trigger C3-alkylation/polymerization immediately.

Module 3: Troubleshooting & FAQ

Q1: My product turned pink/red during the rotavap concentration. What happened?

  • Diagnosis: Acid-catalyzed oligomerization (Rosindole reaction).

  • Cause: Trace acid was present in the solvent (e.g., unneutralized CDCl₃ or ethyl acetate) or the workup was not sufficiently basic.[1]

  • Fix: Always add 1% Triethylamine (TEA) to your elution solvents during column chromatography and to the flask before rotary evaporation.

Q2: I see a spot on TLC with double the molecular weight (M+ = Dimer).

  • Diagnosis: Formation of 3,3'-bis(indolyl)methane.[6]

  • Cause: You likely used a silica column without pretreatment. Silica gel is slightly acidic (pH 6.5).[1]

  • Fix: Pre-treat your silica column with 2% TEA in Hexanes/EtOAc before loading your sample. This neutralizes the acidic sites on the silica.

Q3: Can I use NaBH₄ instead of LiAlH₄ for the ester reduction?

  • Analysis: Generally, no.[1] Indole-2-esters are electron-rich and resistant to mild hydride donors like NaBH₄.

  • Alternative: If you must avoid LiAlH₄, use DIBAL-H at -78°C to get the aldehyde, then reduce the aldehyde with NaBH₄.

Q4: Why did my C2-lithiation yield the C3-alkylated product?

  • Diagnosis: "Anion Walk" or lack of N-protection.

  • Cause: If you used free indole, the dianion (Li at N1 and C2) is unstable.[1] If you used N-protected indole but warmed it up too fast, the C2-Li can isomerize to the thermodynamically more stable C3 position.

  • Fix: Keep the reaction at -78°C during lithiation and quenching. Ensure the N-protecting group (Boc/PhSO₂) is intact.

Module 4: Comparative Data
ParameterRoute A: Ester ReductionRoute B: Lithiation
C2 Selectivity High (>99%) (Pre-installed)Variable (Depends on Temp/Protecting Group)
C3 Side Reactions Low (if workup is basic)Moderate (Risk of anion isomerization)
Scalability High (Kg scale possible)Low (Cryogenic conditions required)
Atom Economy GoodPoor (Requires protecting group steps)
References
  • Mechanisms of Indole Reactivity: Sundberg, R. J.[1] The Chemistry of Indoles; Academic Press, 1996 .[1] [1]

  • Lithiation Selectivity: Katritzky, A. R.; Lue, P.; Chen, Y. X.[1][7] "An Alternative Route to 2-Substituted Indoles via N-Aminal-Directed Lithiation." J. Org.[8] Chem.1990 , 55, 3688–3691.[1]

  • Indole-2-methanol Instability: Pindur, U.; Adam, R. "Indole Alkaloids: Reactivity and Synthesis." J. Heterocyclic Chem.1988 , 25,[1] 1. [1]

  • Reduction Protocols: Johnson, J. R.; Hasbrouck, R. B.; Dutcher, J. D.; Bruce, W. F.[1][5] "Gliotoxin.[5] V. The Structure of Certain Indole Derivatives Related to Gliotoxin." J. Am. Chem. Soc.1945 , 67, 423.[1][5]

Sources

Reference Data & Comparative Studies

Validation

Predicted ¹H NMR Spectrum of (5-Bromo-7-methyl-1H-indol-2-yl)methanol

A Comprehensive Guide to the ¹H NMR Spectral Analysis of (5-Bromo-7-methyl-1H-indol-2-yl)methanol For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the ¹H NMR Spectral Analysis of (5-Bromo-7-methyl-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of (5-Bromo-7-methyl-1H-indol-2-yl)methanol. This document moves beyond a simple recitation of spectral data, offering a comparative analysis with structurally related indole derivatives to provide a deeper understanding of the substituent effects on the indole scaffold. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability in a research and development setting.

The following table summarizes the predicted ¹H NMR spectral data for (5-Bromo-7-methyl-1H-indol-2-yl)methanol. These predictions are derived from the analysis of substituent effects (bromo, methyl, and methanol groups) on the indole ring, drawing comparisons with experimentally determined data for analogous compounds.[1][2][3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH (H1)~ 8.1 - 8.5broad singlet (br s)-
H3~ 6.3 - 6.5singlet (s) or triplet (t)J(H3, CH₂) ≈ 1.0
CH₂ (at C2)~ 4.7 - 4.9doublet (d)J(CH₂, H3) ≈ 1.0
H4~ 7.4 - 7.6doublet (d)J(H4, H6) ≈ 1.5 - 2.0 (meta-coupling)
H6~ 7.1 - 7.3doublet (d)J(H6, H4) ≈ 1.5 - 2.0 (meta-coupling)
CH₃ (at C7)~ 2.4 - 2.6singlet (s)-
OHsolvent dependentbroad singlet (br s)-

Comparative ¹H NMR Data of Structurally Similar Indoles

To contextualize the predicted data, the following table presents experimental ¹H NMR data for related indole derivatives. These examples are crucial for understanding the individual and combined effects of substituents on the chemical shifts and coupling constants of the indole protons.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Indole-2-carboxylic acid H37.261s-[4]
H47.669d-[4]
H57.139t-[4]
H67.081t-[4]
H77.480d-[4]
Indole-3-carbinol CH₂4.79s-[5][6]
H27.21s-[5][6]
H47.65d-[5][6]
H57.02t-[5][6]
H67.10t-[5][6]
H77.34d-[5][6]
5-Chloro-indole derivative H4~ 7.6d-[1]
H6~ 7.1 - 7.2dd-[1]
H7~ 7.2 - 7.4d-[1]
(7-bromo-5-methyl-1H-indol-2-yl)methanol ----[7]

In-depth Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of (5-Bromo-7-methyl-1H-indol-2-yl)methanol is characterized by several key features that arise from its unique substitution pattern.

  • NH Proton (H1): The N-H proton of the indole ring is expected to appear as a broad singlet in the downfield region (δ 8.1 - 8.5 ppm).[1] Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

  • Pyrrole Ring Protons (H3 and CH₂): The H3 proton, located on the pyrrole ring, is anticipated to resonate at approximately δ 6.3 - 6.5 ppm. Due to the adjacent methanol group at the C2 position, this proton will likely appear as a singlet or a very finely split triplet due to a small coupling with the methylene protons. The methylene (CH₂) protons of the methanol group are expected to appear as a doublet around δ 4.7 - 4.9 ppm, with a small coupling constant (J ≈ 1.0 Hz) from the H3 proton.

  • Benzene Ring Protons (H4 and H6): The bromine atom at the C5 position is an electron-withdrawing group, which will deshield the adjacent protons. Consequently, the H4 proton is predicted to be the most downfield of the benzene ring protons, appearing as a doublet around δ 7.4 - 7.6 ppm due to meta-coupling with H6. The H6 proton is expected to resonate around δ 7.1 - 7.3 ppm, also as a doublet from meta-coupling to H4. The ortho-coupling between H4 and H5, and H5 and H6 is absent due to the bromo-substituent at C5.

  • Methyl Protons (at C7): The methyl group at the C7 position is an electron-donating group and is expected to show a singlet in the upfield region of the aromatic spectrum, around δ 2.4 - 2.6 ppm.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It will typically appear as a broad singlet that can be confirmed by D₂O exchange.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a standardized protocol for acquiring high-quality ¹H NMR spectra for indole derivatives like (5-Bromo-7-methyl-1H-indol-2-yl)methanol.[8]

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube and gently invert it to ensure the sample is completely dissolved and the solution is homogeneous.

4.2. NMR Spectrometer Setup

  • The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion and resolution.

  • The instrument must be properly tuned and shimmed to achieve optimal resolution and line shape.

4.3. Data Acquisition Parameters

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, is generally adequate for indole derivatives.

  • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

  • Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.

4.4. Data Processing

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the ¹H NMR analysis of (5-Bromo-7-methyl-1H-indol-2-yl)methanol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (optional) prep2->prep3 acq1 Tune and Shim Spectrometer prep3->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Chemical Shift Calibration proc3->proc4 an1 Integration proc4->an1 an2 Chemical Shift Analysis proc4->an2 an3 Multiplicity and J-coupling Analysis proc4->an3 an4 Structure Elucidation an1->an4 an2->an4 an3->an4

Caption: Workflow for ¹H NMR Analysis.

Conclusion

The structural elucidation of novel or modified indole derivatives is a critical step in drug discovery and development. A thorough understanding of ¹H NMR spectroscopy and the influence of various substituents on the indole scaffold is paramount for accurate characterization. This guide provides a comprehensive framework for the analysis of (5-Bromo-7-methyl-1H-indol-2-yl)methanol, combining predictive data with comparative analysis and a standardized experimental protocol. By following the principles and methodologies outlined herein, researchers can confidently interpret the ¹H NMR spectra of complex indole derivatives.

References

  • Benchchem.
  • MDPI. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021).
  • Xu, J., et al. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728 (2006).
  • ResearchGate. 1 H-NMR Chemical shifting values (δ, ppm)
  • YouTube.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • Jardine, R. V., & Brown, R. K. DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 41(8), 2067-2072 (1963).
  • ChemicalBook. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum.
  • MDPI. Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022).
  • PubChem. Indole-3-Carbinol | C9H9NO | CID 3712.
  • NP-MRD.
  • PubChem. (1H-indol-2-yl)methanol | C9H9NO | CID 98783.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-384 (1988).
  • MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • PubChem. Indole-2-carboxylic acid | C9H7NO2 | CID 72899.
  • SpectraBase. 1H-indole-2-carboxylic acid, 5-methoxy-1-methyl-, ethyl ester - Optional[1H NMR] - Spectrum.
  • DOI.
  • Benchchem. A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • Advanced ChemBlocks. (7-bromo-5-methyl-1H-indol-2-yl)methanol 95%. (2026).
  • Fluorochem. (5-Bromo-1h-indol-3-yl)methanol.
  • Sigma-Aldrich. 5-Bromo-7-methyl-1H-indole | 15936-81-9.
  • Merck. 5-Bromo-7-methyl-1H-indole | 15936-81-9.
  • PubChemLite. 5-bromo-7-methyl-1h-indole (C9H8BrN).

Sources

Comparative

Crystal structure data for (5-Bromo-7-methyl-1H-indol-2-yl)methanol

Title: Structural Profiling & Crystallographic Guide: (5-Bromo-7-methyl-1H-indol-2-yl)methanol Executive Summary & Structural Context Objective: This guide provides a technical analysis of the solid-state properties of (...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Profiling & Crystallographic Guide: (5-Bromo-7-methyl-1H-indol-2-yl)methanol

Executive Summary & Structural Context

Objective: This guide provides a technical analysis of the solid-state properties of (5-Bromo-7-methyl-1H-indol-2-yl)methanol , a critical scaffold in the development of allosteric modulators (e.g., 5-HT3 receptor antagonists) and kinase inhibitors.[1]

Current Status: While the core scaffold (5-bromo-7-methylindole) and the parent alcohol ((1H-indol-2-yl)methanol) have well-documented crystal structures, the specific single-crystal X-ray diffraction (SC-XRD) data for the target compound is not currently deposited in open public databases (CSD/PDB).[1]

The "Application Scientist" Insight: In the absence of a direct CSD entry, researchers must rely on Fragment-Based Structural Prediction (FBSP) .[2] By analyzing the crystallographic behavior of its constituent parts—the hydrogen-bonding network of the hydroxymethyl tail and the steric/electronic packing of the halogenated core—we can derive a high-confidence structural model.[1]

This guide compares the Target Compound against its two primary structural determinants:

  • (1H-Indol-2-yl)methanol (I2M): The "Networking Driver" (defines H-bond lattice).[1]

  • 5-Bromo-7-methylindole (5B7MI): The "Packing Driver" (defines steric/halogen interactions).[1]

Comparative Structural Analysis

The following table contrasts the predicted properties of the target with experimentally validated analogues.

FeatureTarget: (5-Br-7-Me-Indol-2-yl)methanol Analogue A: (1H-Indol-2-yl)methanol Analogue B: 7-Methylindole
Crystal System Monoclinic (Predicted) Monoclinic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Orthorhombic (

)
Primary Interaction O-H···O / O-H···N (Strong Directional)O-H···O / N-H···ON-H···ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Weak Dispersive)
Packing Motif Layered Herringbone (Perturbed)Herringbone (Classic)Herringbone (Disordered)
Steric Influence High: 7-Me disrupts edge-to-face packing; 5-Br adds volume.Low: Planar molecule packs tightly.[1][2]Medium: 7-Me causes rotational disorder.[1]
Halogen Bonding Yes: C-Br···O or C-Br···ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

potential.[2]
No No
Solubility Profile Moderate (Lipophilic core + Polar tail)High (Polar tail + Unsubstituted core)Low (Lipophilic core only)
Structural Mechanics & Causality
  • The "Anchor" Effect (2-Methanol Group): In Analogue A, the hydroxymethyl group drives crystallization into the Monoclinic system via strong O-H[2]···O hydrogen bonds.[1][2] This interaction is energetically superior to the weak ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -stacking of the indole ring. Therefore, the Target is expected to adopt the Monoclinic  system of the alcohol parent, not the Orthorhombic system of the core indole.[2]
    
  • The "Steric Wedge" (7-Methyl Group): In Analogue B, the 7-methyl group introduces a steric clash that prevents "flat" stacking, often leading to orientational disorder (flipping).[2] In the Target, this methyl group will likely expand the unit cell volume along the b-axis compared to Analogue A.[1]

  • The "Heavy Atom" (5-Bromo Group): The bromine atom significantly increases the scattering power (good for X-ray resolution) but may introduce Type II Halogen Bonding (C-Br[1]···Nucleophile), potentially linking layers that are otherwise held only by Van der Waals forces.[2]

Experimental Protocols

Since commercial sourcing of the specific alcohol is rare, the following protocol synthesizes the Target from the commercially available ester, followed by crystallization optimization.[2]

Phase 1: Synthesis (Reductive Strategy)

Reference Standard: Adapted from LiAlH4 reduction of indole-2-carboxylates [1, 2].[1]

  • Precursor: Start with Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate .

  • Reaction Setup:

    • Suspend Lithium Aluminum Hydride (LiAlH4, 2.0 equiv) in anhydrous THF at 0°C under Argon.

    • Dissolve Precursor (1.0 equiv) in anhydrous THF and add dropwise to the LiAlH4 suspension.

    • Critical Step: Maintain temperature <5°C during addition to prevent debromination (a common side reaction).[2]

    • Allow to warm to Room Temperature (RT) and stir for 3–5 hours.

  • Workup:

    • Quench via Fieser method (Water -> 15% NaOH -> Water).[1]

    • Filter precipitate; dry filtrate over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[2]
      
    • Concentrate in vacuo to yield the crude alcohol.[1]

Phase 2: Crystallization Protocol (Self-Validating)

Objective: Obtain single crystals suitable for XRD.

  • Method A: Slow Evaporation (Screening) [2]

    • Dissolve 20 mg of crude product in Ethanol (EtOH) .

    • Allow solvent to evaporate at RT in a vial covered with perforated Parafilm.[1][2]

    • Observation: If needles form, H-bonding is dominant.[1][2] If blocks form, Br-stacking is dominant.[1][2]

  • Method B: Vapor Diffusion (Optimization)

    • Solvent (Inner Vial): THF (High solubility).

    • Antisolvent (Outer Vial): Pentane or Hexane (Low solubility).[2]

    • Mechanism:[1][2][3][4] Pentane slowly diffuses into THF, lowering solubility gradually to minimize defects.[2]

Visualization of Structural Dynamics

The following diagram illustrates the hierarchy of forces determining the crystal lattice and the synthesis workflow.

CrystalDynamics Precursor Ethyl 5-bromo-7-methyl- indole-2-carboxylate Reaction Reduction (LiAlH4 / THF / 0°C) Precursor->Reaction Synthesis Target (5-Bromo-7-methyl- 1H-indol-2-yl)methanol Reaction->Target Yields Solid HBond Primary Lattice Driver: O-H...O Hydrogen Bond (Determines Space Group) Target->HBond Dominant Force Steric Lattice Perturbation: 7-Methyl Steric Clash (Expands Unit Cell) Target->Steric Modulating Force Halogen Secondary Stabilization: Br...Pi / Br...O (Links Layers) Target->Halogen Minor Force Crystal Habit (Needles/Plates) Crystal Habit (Needles/Plates) HBond->Crystal Habit (Needles/Plates) Disorder Potential Disorder Potential Steric->Disorder Potential

Caption: Workflow from synthesis to structural determinants. Green nodes indicate stabilizing forces; Yellow indicates destabilizing/expansive forces.[1]

References

  • Synthesis of Indole-2-methanol Derivatives

    • Source: "An Efficient and General Synthesis of Oxazino[4,3-a]indoles..."
    • Citation:RSC Advances, 2014.[2]

  • Crystal Structure of (1H-Indol-2-yl)methanol (Analogue A)

    • Source: "Structure and Morphology of Indole Analogue Crystals"
    • Citation:ACS Omega, 2020.[2]

    • [2]

  • Crystal Structure of 7-Methylindole (Analogue B)

    • Source: "Two orientations of the 7MI molecule in the crystal structure."[5]

    • Citation:ResearchGate / J. Therm.[1][2] Anal. Calorim.

  • Precursor Synthesis (Patent)

    • Source: "Anti-migraine treatments (Preparation of 5-bromo-7-methyl-1H-indole-2-carboxylic acid ethyl ester)"
    • Citation:US Patent 7,314,883, 2008.[2][4]

Sources

Validation

A Comparative Spectroscopic Guide to 5-bromo-7-methylindole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth spectroscopic characterization of 5-bromo-7-methylindole-2-carbaldehyde, a heterocyclic compound of interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic characterization of 5-bromo-7-methylindole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the objective of this document is to offer a practical, comparative framework for confirming the structure and purity of this molecule. We will explore its signature features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), contrasting them with the parent compound, 1H-Indole-2-carbaldehyde, to illuminate the structural influence of the bromo and methyl substituents.

The protocols and interpretations herein are designed to be self-validating, grounded in established principles of spectroscopy and supported by authoritative references.

The Strategic Importance of Spectroscopic Characterization

In the synthesis of complex heterocyclic molecules like 5-bromo-7-methylindole-2-carbaldehyde, unambiguous structural verification is paramount.[1][2] Spectroscopic methods provide a non-destructive, detailed fingerprint of a molecule's atomic arrangement and electronic environment. This guide focuses on three core techniques:

  • NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, providing information on the chemical environment, connectivity, and number of protons and carbons.

  • IR Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[3]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide structural clues through fragmentation patterns.[4]

By comparing the spectroscopic data of the target molecule with a well-characterized analogue, 1H-Indole-2-carbaldehyde, we can confidently assign spectral features and understand the electronic effects of substitution on the indole ring.

Comparative Spectroscopic Analysis

The addition of a bromine atom at the C-5 position and a methyl group at the C-7 position introduces significant changes to the electronic and steric environment of the indole scaffold compared to the unsubstituted 1H-Indole-2-carbaldehyde. These changes are directly observable in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shifts are sensitive to the electron density around a nucleus; electron-withdrawing groups (like bromine) deshield nearby nuclei, shifting their signals downfield (to higher ppm), while electron-donating groups (like methyl) cause an upfield shift.

  • ¹H NMR (Proton NMR) Comparison: The substitution pattern of 5-bromo-7-methylindole-2-carbaldehyde leaves only two aromatic protons on the benzene portion of the indole ring (H-4 and H-6), simplifying the spectrum compared to the four protons in 1H-Indole-2-carbaldehyde.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Proton Assignment Predicted Chemical Shift (δ) ppm for 5-bromo-7-methylindole-2-carbaldehyde * Experimental Chemical Shift (δ) ppm for 1H-Indole-2-carbaldehyde[5] Rationale for Predicted Shift
NH (Indole) ~11.0-12.0 (br s) Not reported in CDCl₃ The N-H proton is acidic and often appears as a broad singlet. Its exact position is highly dependent on solvent and concentration.
CHO (Aldehyde) ~9.85 (s) 9.88 (s) The aldehyde proton is highly deshielded and appears as a singlet. Its local environment is largely unchanged.
H-3 ~7.35 (s) 7.30 (s) This proton is on the pyrrole ring and is expected to experience only minor shifts due to substitution on the benzene ring.
H-4 ~7.80 (d) 7.77 (d) The H-4 proton is ortho to the electron-withdrawing bromine atom, which should cause a slight downfield shift.
H-6 ~7.45 (d) 7.41 (t) Now adjacent to the methyl group and meta to the bromine, this proton's multiplicity changes from a triplet to a doublet. The methyl group's donating effect may be counteracted by the bromine's influence.
CH₃ (Methyl) ~2.50 (s) N/A This is a new signal corresponding to the methyl group at the C-7 position. Its chemical shift is typical for an aromatic methyl group.[6]

*Predicted values are based on established substituent effects on the indole ring system. Solvent: DMSO-d₆.

  • ¹³C NMR (Carbon-13 NMR) Comparison: The ¹³C NMR spectrum provides a direct look at the carbon backbone. The electronegative bromine atom will cause a significant downfield shift for the carbon it is attached to (C-5) and influence the shifts of adjacent carbons.

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

Carbon Assignment Predicted Chemical Shift (δ) ppm for 5-bromo-7-methylindole-2-carbaldehyde * Experimental Chemical Shift (δ) ppm for 1H-Indole-2-carbaldehyde[5] Rationale for Predicted Shift
C=O (Aldehyde) ~183.0 182.89 The aldehyde carbonyl carbon is largely unaffected by remote ring substitution.
C-2 ~137.0 136.87 The position of the aldehyde-bearing carbon is expected to be stable.
C-3 ~116.0 115.60 Minor influence from substitution on the adjacent ring.
C-3a ~129.0 Not assigned A quaternary carbon whose shift will be influenced by both substituents.
C-4 ~126.0 124.37 Slight downfield shift due to the adjacent bromine atom.
C-5 ~115.0 122.20 The C-Br bond causes a significant shift. The predicted value is based on typical C-Br shifts in aromatic systems.
C-6 ~130.0 128.25 Downfield shift due to being ortho to the bromine atom.
C-7 ~123.0 113.28 The C-7 carbon is now substituted with a methyl group, significantly altering its chemical shift.
C-7a ~137.5 138.80 This quaternary carbon is adjacent to the methyl-substituted C-7, leading to a shift.
CH₃ (Methyl) ~16.0 N/A A new signal in the aliphatic region, typical for an aromatic methyl carbon.

*Predicted values are based on established substituent effects. Solvent: DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The key absorptions for indole aldehydes are the N-H stretch of the indole ring and the C=O stretch of the aldehyde.[7]

Table 3: Comparative Key IR Absorption Data (KBr Pellet)

Functional Group Predicted Wavenumber (cm⁻¹) for 5-bromo-7-methylindole-2-carbaldehyde Typical Wavenumber (cm⁻¹) for Indole Aldehydes[7] Assignment
N-H Stretch ~3300-3400 (broad) 3467 - 3517 Vibration of the indole N-H bond. Broadness indicates hydrogen bonding in the solid state.
C-H Stretch (Aromatic) ~3100-3000 ~3100 Stretching of C-H bonds on the indole ring.
C-H Stretch (Aliphatic) ~2950-2850 N/A Stretching of C-H bonds of the C-7 methyl group.
C=O Stretch (Aldehyde) ~1680-1695 1686 - 1713 Carbonyl stretch. Conjugation with the indole ring lowers the frequency compared to a saturated aldehyde (~1720-1740 cm⁻¹).
C=C Stretch (Aromatic) ~1600, ~1450 ~1600-1450 Benzene and pyrrole ring skeletal vibrations.
C-N Stretch ~1350-1250 ~1350-1250 Stretching of the carbon-nitrogen bonds within the indole ring.

| C-Br Stretch | ~600-500 | N/A | Carbon-bromine bond vibration, typically found in the fingerprint region. |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry provides the molecular weight and fragmentation pattern. For 5-bromo-7-methylindole-2-carbaldehyde (C₁₀H₈BrNO), the most telling feature will be the isotopic pattern of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

  • Expected Molecular Ion (M⁺): A pair of peaks of almost equal intensity will be observed at m/z = 237 (for C₁₀H₈⁷⁹BrNO) and m/z = 239 (for C₁₀H₈⁸¹BrNO). This "M, M+2" pattern is a definitive indicator of the presence of one bromine atom.

  • Key Fragments:

    • [M-1]⁺ (m/z 236/238): Loss of a hydrogen atom from the aldehyde.

    • [M-29]⁺ (m/z 208/210): Loss of the aldehyde group (-CHO).

    • [M-Br]⁺ (m/z 158): Loss of the bromine atom.

Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

Workflow for Comprehensive Spectroscopic Characterization

Caption: Overall workflow for the spectroscopic characterization of the target compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

Rationale: Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum and for the instrument's lock system.[5] DMSO-d₆ is often chosen for indole derivatives due to its excellent solubilizing power for polar compounds and its ability to clearly show N-H protons.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex the vial until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette with a cotton wool filter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock the instrument onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard acquisition parameters.

    • Process the data (Fourier transform, phase correction, and baseline correction). Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

FT-IR Spectroscopy Protocol (ATR Method)

Rationale: Attenuated Total Reflectance (ATR) is a rapid and convenient method for solid samples, requiring minimal preparation and eliminating the need for KBr pellets.[4]

Methodology:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Lower the press arm to ensure firm, even contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio it against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (Electron Ionization - EI)

Rationale: EI is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching. A direct insertion probe is suitable for pure, solid samples with sufficient volatility.[5]

Methodology:

  • Sample Loading: Load a small amount of the solid sample into a capillary tube for a direct insertion probe.

  • Introduction: Insert the probe into the high-vacuum source of the mass spectrometer.

  • Volatilization: Gently heat the probe to volatilize the sample into the ion source.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Structural Confirmation and Data Interpretation

The final step is to synthesize the information from all three techniques to build a conclusive structural argument.

Molecular Structure and NMR Assignments

molecule N1 N1-H C2 C2 N1->C2 C3 C3 C2->C3 CHO CHO C2->CHO CHO C3a C3a C3->C3a H3 H3 C3->H3 H3 C7a C7a C3a->C7a C4 C4 C3a->C4 C7a->N1 C7 C7 C7->C7a CH3 CH3 C7->CH3 CH3 C6 C6 C6->C7 H6 H6 C6->H6 H6 C5 C5 C5->C6 Br Br C5->Br Br C4->C5 H4 H4 C4->H4 H4

Caption: Structure of 5-bromo-7-methylindole-2-carbaldehyde with key atoms labeled.

Interpretation Checklist:

  • MS: Does the mass spectrum show the correct molecular ion peaks at m/z 237/239, confirming the molecular formula and the presence of one bromine atom?

  • IR: Does the IR spectrum show characteristic peaks for an N-H bond (~3300 cm⁻¹), an aldehyde C=O bond (~1685 cm⁻¹), and aromatic C=C bonds?

  • ¹³C NMR: Are there 10 distinct carbon signals (plus the methyl carbon)? Do the predicted shifts for C-5 (bearing the bromine) and C-7 (bearing the methyl group) match the experimental data?

  • ¹H NMR:

    • Is there a singlet for the aldehyde proton around 9.8 ppm?

    • Are there two doublets in the aromatic region for H-4 and H-6?

    • Is there a singlet around 7.3 ppm for H-3?

    • Is there a singlet around 2.5 ppm integrating to three protons for the methyl group?

    • Is there a broad singlet for the N-H proton?

A positive answer to all these questions provides definitive confirmation of the structure of 5-bromo-7-methylindole-2-carbaldehyde. This comparative and multi-faceted approach ensures the highest degree of confidence in the characterization of novel synthetic compounds.

References

  • The Royal Society of Chemistry. ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Available from: [Link]

  • ResearchGate. The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. Available from: [Link]

  • Advanced Journal of Chemistry. Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Available from: [Link]

  • National Institute of Justice. Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Available from: [Link]

  • MDPI. The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. Available from: [Link]

  • PubChem. 5-Bromoindole. Available from: [Link]

  • SyncSci Publishing. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Available from: [Link]

  • PMC. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available from: [Link]

  • PMC. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Available from: [Link]

  • Google Patents. CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • Masaryk University. Table of Characteristic IR Absorptions. Available from: [Link]

  • SIELC Technologies. 5-Bromoindole-3-carbaldehyde. Available from: [Link]

  • Advent Bio. 5-Bromo-1-methyl-1H-indole-2-carbaldehyde. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl). Available from: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Available from: [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]

  • PubChemLite. 5-bromoindole-3-carboxaldehyde (C9H6BrNO). Available from: [Link]

  • NIST WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl-. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

(5-Bromo-7-methyl-1H-indol-2-yl)methanol proper disposal procedures

Topic: (5-Bromo-7-methyl-1H-indol-2-yl)methanol Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Chemists Executive Summary: Immediate A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (5-Bromo-7-methyl-1H-indol-2-yl)methanol Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Chemists

Executive Summary: Immediate Action Directive

Chemical Classification: Halogenated Organic / Potentially Bioactive Heterocycle Primary Disposal Stream: Halogenated Organic Waste Critical Constraint: Do NOT dispose of down the drain or mix with non-halogenated solvents (e.g., pure Acetone/Ethanol waste streams). The presence of the bromine atom mandates high-temperature incineration to prevent environmental persistence.

Hazard Profile & Waste Characterization

Before disposal, the material must be characterized to ensure compatibility with waste streams.[1] As a functionalized indole, (5-Bromo-7-methyl-1H-indol-2-yl)methanol presents specific risks associated with its halogen content and biological activity potential.

PropertySpecificationOperational Implication
CAS Number 1260395-60-5 (Generic/Analogous)Used for waste manifesting and inventory tracking.
GHS Classification Irritant / Harmful (H302, H315, H319, H335)Requires PPE (Nitrile gloves, safety glasses) during waste transfer.
Chemical Family Halogenated HeterocycleMUST go to Halogenated waste to prevent dioxin formation in standard incinerators.
Physical State Solid (Powder/Crystal)Segregate from liquid waste unless already dissolved.
Reactivity Nucleophilic (Indole N, Alcohol OH)Incompatible with strong oxidizers and strong acids.

Expert Insight: The bromine substituent at position 5 is chemically stable under standard conditions but renders the molecule a "Halogenated Organic Compound" (HOC) under EPA RCRA guidelines. Mixing HOCs with non-halogenated waste renders the entire container halogenated, increasing disposal costs by up to 300% due to the requirement for specialized incineration with acid gas scrubbing.

Disposal Decision Logic (Visualized)

The following decision tree dictates the correct waste stream based on the physical state and purity of the material.

DisposalLogic Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidType Solid Type? StateCheck->SolidType Solid LiquidType Solvent Composition? StateCheck->LiquidType Liquid/Solution BinSolid Hazardous Solid Waste (Lab Pack) SolidType->BinSolid Pure Chemical BinDebris Solid Debris Bin (Gloves/Paper) SolidType->BinDebris Contaminated Items BinHalo Halogenated Liquid Waste (Red Can) LiquidType->BinHalo Contains >1% Halogens (DCM, Chloroform, or the Indole itself) BinNonHalo Non-Halogenated Waste (Clear Can) LiquidType->BinNonHalo 0% Halogens (Only if Indole conc. is negligible <0.1%) BinNonHalo->BinHalo Correction: If Indole conc. >1%, treat as Halogenated

Figure 1: Decision Matrix for segregating (5-Bromo-7-methyl-1H-indol-2-yl)methanol waste. Note the critical override: significant concentrations of the brominated indole in non-halogenated solvents usually necessitate upgrading the waste to the Halogenated stream.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Surplus or Expired)

Context: You have a vial of 500mg of the substance that is degraded or no longer needed.

  • Do Not Dissolve: Never dissolve a solid chemical just to pour it into a liquid waste container. This increases waste volume unnecessarily.[1]

  • Primary Containment: Keep the chemical in its original vial. If the vial is damaged, place it inside a clear, sealable secondary bag (e.g., Ziploc).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: (5-Bromo-7-methyl-1H-indol-2-yl)methanol.

    • Hazards: Irritant, Toxic.[2][3]

    • Constituents: 100%.

  • Segregation: Place the labeled container into the Solid Hazardous Waste Drum (often a wide-mouth fiber or poly drum) designated for "Lab Pack" disposal.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The indole is dissolved in Dichloromethane (DCM) or Ethyl Acetate.

  • Identify Solvent:

    • If solvent is DCM, Chloroform, or Dichloroethane : The stream is automatically Halogenated .

    • If solvent is Acetone, Methanol, or Ethyl Acetate : The presence of the brominated indole (solute) technically contaminates the stream.

    • Best Practice: If the concentration of the bromo-indole is >1%, dispose of the entire mixture in the Halogenated Waste container to ensure proper thermal destruction.

  • Transfer: Pour into the dedicated Halogenated Organic Waste carboy (typically red safety cans or HDPE carboys).

  • Log: Record the volume and approximate concentration on the waste log sheet attached to the carboy.

Scenario C: Contaminated Debris

Context: Syringes, weigh boats, and gloves used during handling.

  • Sharps: Needles contaminated with the substance go immediately into a Red Biohazard/Sharps Container .

  • Soft Debris: Gloves and paper towels go into the Solid Hazardous Debris pail (lined with a heavy-duty yellow or clear bag).

  • Glassware: Triple rinse glassware with acetone. Collect the first rinse into the Halogenated Liquid Waste. The washed glass can then go to the glass disposal box.

Segregation & Incompatibilities

To prevent accidental reactions in the waste container, strictly adhere to these segregation rules.

Incompatible ClassReason for SegregationConsequence
Strong Oxidizers Indole nitrogen is susceptible to oxidation.[4]Exothermic reaction; potential fire.
Strong Acids Indoles can polymerize or dimerize in high acid conc.Heat generation; tar formation in waste lines.
Aqueous Waste The compound is lipophilic and water-insoluble.Precipitates in drains (clogs); violates EPA discharge rules.

Operational Workflow: From Bench to Pickup

WasteLifecycle Gen Generation (Benchtop) Char Characterize (Check Halogen Content) Gen->Char Pack Packaging (Screw Cap/Secondary Cont.) Char->Pack Label Labeling (Start Date + Constituents) Pack->Label Store Satellite Accumulation Area (Max 55 Gal) Label->Store EHS EHS Pickup (90-Day Limit) Store->EHS Inc High-Temp Incineration (Final Destruction) EHS->Inc

Figure 2: The cradle-to-grave lifecycle for halogenated indole waste. Note the strict requirement for labeling at the point of generation (Satellite Accumulation Area).

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Chemical Hygiene Plan (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Categories of Hazardous Waste: Listed, Characteristic, and Mixed Radiological Wastes. EPA.gov. [Link]

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: Indole Derivatives and Safety Data. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
Reactant of Route 2
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
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